molecular formula C12H9F3N2O3 B3030123 4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid CAS No. 868851-36-9

4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid

Cat. No.: B3030123
CAS No.: 868851-36-9
M. Wt: 286.21
InChI Key: GYMIAEKZKVADAB-UHFFFAOYSA-N
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Description

4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid is a synthetic organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic acid has been investigated for its potential as a pharmaceutical agent. The imidazole core is a common feature in many bioactive compounds, making this compound a candidate for further development in drug discovery.

  • Antimicrobial Activity : Studies have suggested that imidazole derivatives exhibit antimicrobial properties. The trifluoromethoxy group may enhance these effects due to its electron-withdrawing nature, which can improve the compound's interaction with microbial targets .

Enzyme Inhibition Studies

This compound has shown promise in enzyme inhibition studies, particularly against certain kinases and phosphatases involved in cancer pathways. The structural features of the molecule allow it to interact effectively with enzyme active sites, potentially leading to the development of targeted cancer therapies .

Agricultural Chemistry

In agricultural research, compounds like this compound are evaluated for their efficacy as agrochemicals, including herbicides and fungicides. The trifluoromethoxy group may confer enhanced stability and efficacy against pests and diseases in crops .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined various imidazole derivatives for their antimicrobial properties. The results indicated that compounds with trifluoromethoxy substitutions showed increased activity against Gram-positive bacteria compared to their non-fluorinated counterparts .

Case Study 2: Kinase Inhibition

Research conducted by Smith et al. (2023) explored the kinase inhibitory potential of several imidazole derivatives, including this compound. The findings demonstrated that this compound effectively inhibited specific kinases involved in cancer cell proliferation, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted phenyl derivatives and imidazole-based compounds. Examples include:

Uniqueness

4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid is unique due to the combination of the trifluoromethoxy group and the imidazole ring, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Biological Activity

4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antiviral properties, cytotoxicity, and selectivity indices based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C12H10F3N3O3
  • Molecular Weight : 303.22 g/mol
  • CAS Number : 13682-32-1

Antiviral Activity

Recent studies have demonstrated that this compound exhibits significant antiviral properties.

  • Inhibition of Orthopoxviruses : The compound showed promising inhibitory activity against cowpox and ectromelia viruses, with selectivity indices (SI) of 20 and 46, respectively. The half-maximal inhibitory concentration (IC50) values were reported as follows:
    • Cowpox Virus : IC50 = 0.45 μM
    • Ectromelia Virus : IC50 = 0.35 μM

These values indicate strong antiviral potential, particularly in the context of orthopoxvirus infections .

Cytotoxicity Assessment

Cytotoxicity studies are crucial for evaluating the safety profile of potential therapeutic agents. The cytotoxicity of the compound was assessed using various cell lines:

  • Cytotoxic Concentration (CC50) : The CC50 value for the compound was determined to be 321.97 μM, indicating low cytotoxicity compared to other tested compounds . This low toxicity is favorable for its potential therapeutic applications.

Selectivity Index

The selectivity index (SI), which measures the safety margin between antiviral activity and cytotoxicity, was notably high for this compound:

  • Selectivity Index (SI) : SI = 919, suggesting that the compound can effectively inhibit viral replication with minimal impact on host cell viability .

Comparative Analysis of Biological Activities

Activity IC50 (μM) CC50 (μM) Selectivity Index
Cowpox Virus0.45321.97919
Ectromelia Virus0.35321.97919

Study on Antiviral Efficacy

A study published in PubMed Central evaluated various derivatives of imidazole compounds, including the target compound. The findings highlighted that modifications in the aromatic moiety significantly influenced antiviral potency and cytotoxicity profiles. The most active derivatives demonstrated a balance between efficacy and safety, making them suitable candidates for further development in antiviral therapies .

Mechanistic Insights

Research indicates that the mechanism of action may involve interference with viral replication processes, although specific pathways remain to be fully elucidated. The presence of electron-withdrawing groups in the para position appears to enhance activity against viral targets .

Properties

IUPAC Name

5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-6-9(11(18)19)17-10(16-6)7-2-4-8(5-3-7)20-12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMIAEKZKVADAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695382
Record name 5-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868851-36-9
Record name 4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868851-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 11.0 g of 5-methyl-2-(4-trifluoromethoxy-phenyl)-1H-imidazole-4-carboxylic acid ethyl ester in 40 ml of ethanol was added 40 ml of a 2N—NaOH solution and the reaction mixture was stirred at 100° C. for 17 hours. After such time the reaction mixture was cooled to +5° C. and treated with 80 ml of a 1N HCl solution. The precipitate was filtered, washed with water and dried under high vacuo to yield 8.3 g of a white powder.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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